

Application Note: Quantitative Analysis of Vitamin C by Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *L-Ascorbic acid-¹³C₆*

Cat. No.: B12054006

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Introduction

Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions. Accurate quantification of vitamin C in various biological matrices is crucial for clinical research, nutritional assessment, and drug development. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography (LC-MS/MS) has emerged as the gold standard for this analysis. This method offers high selectivity, sensitivity, and accuracy by employing a stable isotope-labeled internal standard that co-elutes with the analyte, effectively correcting for matrix effects and variations in sample preparation and instrument response.^{[1][2][3][4]} This application note provides a detailed protocol for the quantitative analysis of vitamin C in human serum or plasma using LC-MS/MS with an isotope dilution strategy.

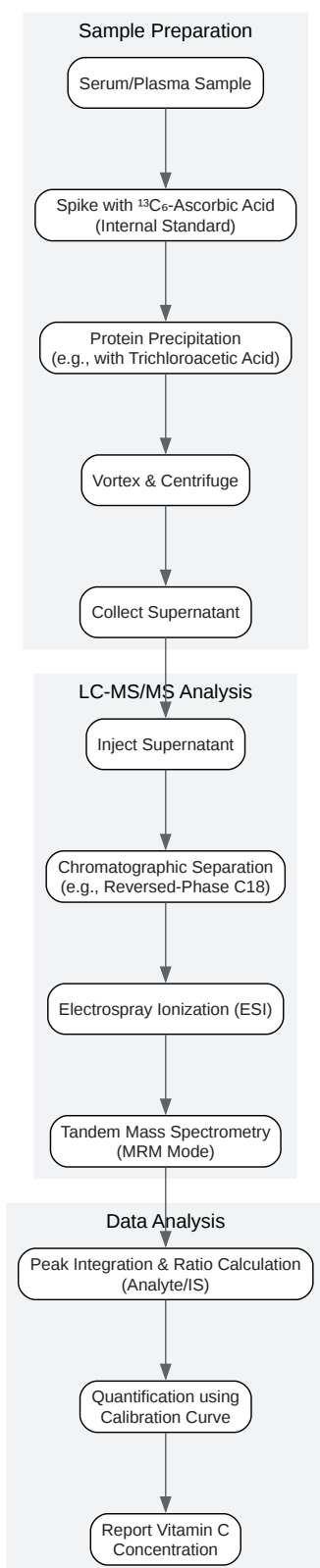
Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a highly accurate quantitative technique. It involves the addition of a known amount of a stable, isotopically-labeled version of the analyte (e.g., ¹³C₆-L-ascorbic acid for vitamin C analysis) to the sample at the beginning of the analytical process.^{[1][2]} This internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample extraction, chromatographic separation, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the endogenous

vitamin C to that of the known amount of the labeled internal standard, the concentration of vitamin C in the original sample can be precisely calculated.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantitative analysis of vitamin C using isotope dilution LC-MS/MS.



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Caption: Experimental workflow for vitamin C analysis.

Detailed Experimental Protocol

This protocol is intended for the analysis of vitamin C in human serum or plasma.

Materials and Reagents

- L-Ascorbic Acid (Vitamin C) standard
- $^{13}\text{C}_6$ -L-Ascorbic Acid (stable isotope-labeled internal standard)
- Trichloroacetic Acid (TCA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure water
- Human serum/plasma (for calibration curve and quality controls)

Equipment

- Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm)
- Microcentrifuge
- Vortex mixer
- Calibrated pipettes
- Autosampler vials

Preparation of Solutions

- Stock Solutions (1 mg/mL):

- Prepare a 1 mg/mL stock solution of L-Ascorbic Acid in a suitable solvent (e.g., 10% Metaphosphoric acid or water with a stabilizer).
- Prepare a 1 mg/mL stock solution of $^{13}\text{C}_6$ -L-Ascorbic Acid in the same solvent.
- Working Standard Solutions:
 - Serially dilute the L-Ascorbic Acid stock solution to prepare a series of calibration standards. The concentration range should encompass the expected physiological range of vitamin C in the samples.
- Internal Standard (IS) Working Solution:
 - Dilute the $^{13}\text{C}_6$ -L-Ascorbic Acid stock solution to a fixed concentration (e.g., 1.67 $\mu\text{g/mL}$) in the protein precipitation solution.
- Protein Precipitation Solution:
 - Prepare a solution of 12% (v/v) Trichloroacetic Acid (TCA) in water.

Sample Preparation

- Pipette 200 μL of the sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
- Add 600 μL of the working internal standard solution ($^{13}\text{C}_6$ -L-Ascorbic Acid in 12% TCA).
- Cap the tubes and vortex for 5 minutes at 1000 rpm.
- Centrifuge at 11,000 rpm for 5 minutes.
- Transfer 400 μL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

Parameter	Value
Column	Atlantis Premier BEH C18 AX (1.7 μ m, 2.1 x 100 mm) or equivalent
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	10 μ L
Column Temperature	40 °C
Gradient	A gradient elution from 95% A to 5% A may be employed to achieve separation.

Mass Spectrometry (MS) Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Mode
Detection Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C

MRM Transitions:

The following table lists typical precursor and product ion m/z values for vitamin C and its ¹³C-labeled internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Vitamin C (L-Ascorbic Acid)	175.05	114.85	Negative
¹³ C ₆ -L-Ascorbic Acid (IS)	181.05	119.85	Negative

Note: In positive ion mode, the precursor ion for Vitamin C is m/z 177.0 and a common product ion is m/z 141.0.[5]

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of vitamin C in unknown samples is then determined from this curve.

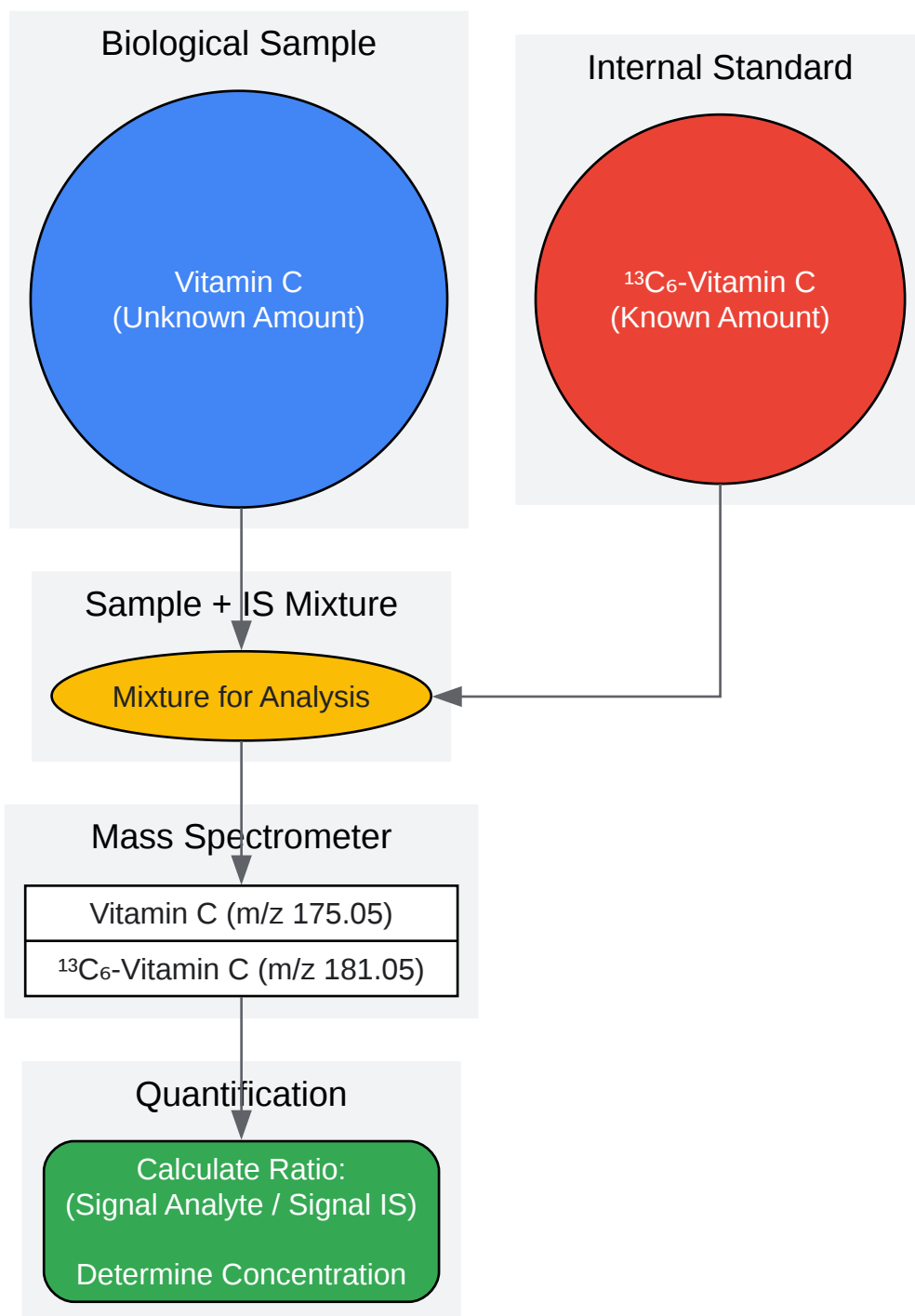
Example Linearity and Quantitation Limits

The performance of the method should be validated for linearity, accuracy, precision, and sensitivity.

Parameter	Typical Value
Linearity Range	0.5 - 20 µg/mL
Correlation Coefficient (r ²)	> 0.995[6]
Lower Limit of Quantitation (LLOQ)	0.1 - 0.5 µg/mL[6][7]
Precision (%CV)	< 15%
Accuracy (%Bias)	± 15%

Isotope Dilution Principle Diagram

The following diagram illustrates the principle of isotope dilution for the quantification of Vitamin C.



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Caption: Principle of isotope dilution mass spectrometry.

Conclusion

The use of isotope dilution liquid chromatography-tandem mass spectrometry provides a robust, sensitive, and specific method for the quantitative analysis of vitamin C in biological matrices.[3] The detailed protocol and methodologies presented in this application note offer a reliable framework for researchers, scientists, and drug development professionals to accurately measure vitamin C concentrations, contributing to a better understanding of its role in health and disease. The inherent advantages of this technique, particularly its ability to mitigate matrix effects, make it superior to other analytical methods for this purpose.

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